Procaterol Hydrochloride

Description

Historical Development and Translational Research Pathways

The development of procaterol (B1663013) hydrochloride originated from the synthesis of a series of new sympathomimetic amines containing an 8-hydroxycarbostyril moiety. biocrick.com It was patented in 1974 and entered medical use in 1980. wikipedia.org The initial research, conducted in Japan, identified procaterol as a potent bronchodilator with high selectivity for β2-adrenergic receptors. biocrick.comnih.gov

Translational research has followed a path from in vitro and in vivo animal studies to clinical trials in humans. Early in vitro studies on isolated guinea pig tissues, such as the trachea, demonstrated the potent relaxant effect of procaterol on smooth muscle. biocrick.comcaymanchem.com Subsequent in vivo research in animal models, including guinea pigs, further established its bronchodilatory and β2-selective properties. caymanchem.com

Clinical research has evaluated the efficacy of procaterol hydrochloride in patients with reversible airway disease. nih.gov Studies have investigated its pharmacodynamic profile, including the onset and duration of its bronchodilatory action. nih.govnih.gov Furthermore, research has explored different formulations, such as dry powder inhalers (DPIs), to assess their bioequivalence to existing formulations like metered-dose inhalers (MDIs). nih.govresearchgate.netnih.gov The metabolism of procaterol has also been a subject of investigation, with studies identifying its main metabolites in humans. biocrick.comresearchgate.net

Current Position in β2-Adrenergic Agonist Research

This compound is classified as a potent and specific β2 agonist. rndsystems.com Its high affinity and selectivity for the β2-adrenergic receptor distinguish it within this class of compounds. caymanchem.comtaylorandfrancis.com Research comparing procaterol to other β-agonists has highlighted its significant potency. biocrick.com

The structure-activity relationship of procaterol and related compounds has been a key area of investigation. biocrick.com The 8-hydroxycarbostyril nucleus is a critical feature, and modifications to the molecule have been explored to understand their impact on activity and selectivity. biocrick.com The stereochemistry of the molecule is also important, with the (-)-erythro isomer showing the highest activity. biocrick.com

Current research continues to utilize procaterol as a tool to investigate β2-adrenergic receptor function. biologists.comacs.org Its specific binding characteristics make it valuable for studying receptor distribution and signaling pathways in various tissues. caymanchem.comtaylorandfrancis.com

Research Findings on this compound

Table 1: Receptor Binding and Functional Potency of Procaterol

| Parameter | Value | Species/Tissue | Reference |

| β2-AR Binding Affinity (Kd) | 46 pM | Guinea Pig Lung | caymanchem.com |

| β1-AR Binding Affinity (Kd) | 4,000 pM | Guinea Pig Cardiac Ventricle | caymanchem.com |

| IC50 (β2-AR, with GTP) | 175 nM | Guinea Pig Lung | caymanchem.com |

| IC50 (β1-AR, with GTP) | 1,660 nM | Guinea Pig Cardiac Ventricle | caymanchem.com |

| EC50 (Tracheal Relaxation) | 10.5 nM | Isolated Guinea Pig Trachea | caymanchem.com |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Condition | Reference |

| Time to Cmax (Oral) | ~1.44 h | Healthy Adult Japanese Men | biocrick.comresearchgate.net |

| Cmax (Oral, 50 µg) | 136.4 pg/ml | Healthy Adult Japanese Men | biocrick.comresearchgate.net |

| Elimination Half-Life (Oral) | ~3.83 h | Healthy Adult Japanese Men | biocrick.comresearchgate.net |

| 24h Urinary Excretion (Unchanged) | 15.7% | Healthy Adult Japanese Men | biocrick.comresearchgate.net |

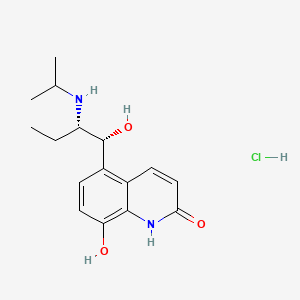

Structure

3D Structure of Parent

Properties

CAS No. |

62929-91-3 |

|---|---|

Molecular Formula |

C16H23ClN2O3 |

Molecular Weight |

326.82 g/mol |

IUPAC Name |

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1 |

InChI Key |

AEQDBKHAAWUCMT-KKJWGQAZSA-N |

Isomeric SMILES |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

62929-91-3 |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

72332-33-3 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |

Origin of Product |

United States |

Chemical Synthesis and Production Methodologies

Established Synthetic Routes to Procaterol (B1663013) Hydrochloride

The traditional synthesis of procaterol hydrochloride is a multi-step process that has been well-documented in scientific literature. These pathways, while effective, often present challenges in terms of reaction conditions and the generation of impurities.

Multi-step Synthetic Pathways

A widely recognized synthetic route commences with 8-hydroxycarbostyril. smolecule.comwikipedia.org The initial step involves the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline (B57606) ring system. smolecule.comwikipedia.org This Friedel-Crafts acylation is typically catalyzed by a Lewis acid, such as aluminum chloride. smolecule.com The subsequent intermediate undergoes a nucleophilic substitution reaction with isopropylamine (B41738), leading to the formation of an aminoketone. smolecule.comsmolecule.com The final key transformation is the reduction of the carbonyl group in the aminoketone to a hydroxyl group, yielding procaterol. smolecule.comsmolecule.com This reduction is commonly achieved using sodium borohydride. wikipedia.orgsmolecule.com The resulting procaterol base is then treated with hydrochloric acid to form the more stable hydrochloride salt.

Another established method starts with 8-butyryloxyquinolone. patsnap.com This process involves a Fries rearrangement, followed by reaction with a benzyl (B1604629) compound and subsequent bromination to yield 5-(2-bromobutyryl)-8-benzyloxy quinolone. patsnap.com This intermediate then undergoes an ammonolysis reaction with isopropylamine, followed by reduction and a final hydrogenation reduction and salt formation to produce this compound. patsnap.com

Key Intermediate Compounds and Their Derivatization

Several key intermediates are central to the synthesis of this compound. The derivatization of these intermediates is crucial for achieving the final product with the desired chemical structure and purity.

5-(2-bromobutyryl)-8-hydroxyquinolone and its protected forms: This intermediate is pivotal in many synthetic routes. wikipedia.orgpatsnap.com Its bromine atom serves as a leaving group for the subsequent introduction of the isopropylamine side chain. Protecting the hydroxyl group at the 8-position, often as a benzyl ether, is a common strategy to prevent side reactions during synthesis. patsnap.com

5-(2-isopropylaminobutyryl)-8-hydroxyquinolone: This aminoketone is the direct precursor to procaterol. smolecule.com Its formation through the reaction of the brominated intermediate with isopropylamine is a critical step. smolecule.com The subsequent reduction of the ketone functionality is the final step in forming the procaterol backbone. smolecule.com

Derivatization strategies also extend to the final procaterol molecule to enhance its properties. For instance, ether or ester derivatives at the 8-position phenolic hydroxyl group have been synthesized to improve thermal stability and lipophilicity. epo.org

Novel Synthesis Processes and Methodological Advancements

Optimized Reaction Conditions and Catalysis

Recent advancements have focused on refining reaction conditions to improve efficiency and reduce by-products. For the acylation step, temperature control is critical; temperatures between 80-85°C have been identified as optimal to balance reaction rate and selectivity, minimizing the formation of regioisomers. smolecule.com The choice of solvent also plays a significant role, with dichloroethane being noted as an effective medium. smolecule.com

In the amination step, using tetrahydrofuran (B95107) as a solvent at a controlled temperature of 50°C for approximately 8 hours has been shown to achieve high yields (around 89.2%) and purity of the resulting aminoketone. smolecule.com

Catalysis has also been a key area of improvement. A patented method describes the use of a catalyst system comprising Raney nickel, Raney cobalt, or palladium-carbon mixed with L-tartaric acid or (R, R)-2-methyl tartaric acid for the asymmetric hydrogenation reduction of 5-(2-methylisopropylamine butyryl)-8-hydroxyquinolone. google.com This catalytic system significantly improves the stereoselectivity of the reaction. google.com

Stereoselective Synthesis Approaches

Procaterol possesses two chiral centers, meaning it can exist as four possible stereoisomers. The biological activity resides primarily in the (R,R)- and (S,S)-erythro isomers, with the (-)-erythro isomer showing potent and β2-selective bronchodilator activities. researchgate.netresearchgate.net Therefore, stereoselective synthesis is of paramount importance to produce the therapeutically active form and avoid the administration of less active or potentially undesirable isomers.

One of the key strategies for achieving stereoselectivity is through asymmetric hydrogenation. As mentioned previously, the use of chiral catalysts, such as Raney nickel combined with a chiral auxiliary like L-tartaric acid, allows for the selective formation of the desired stereoisomer of procaterol. smolecule.comgoogle.com This approach has been shown to produce the target isomer with high purity (over 99.5%) and in good yield (around 85%). smolecule.comgoogle.com

Another approach to obtaining specific stereoisomers involves the optical resolution of the racemic mixture. researchgate.net This method separates the different stereoisomers from each other, allowing for the isolation of the most active form.

The development of stereoselective synthetic routes is a continuous area of research, aiming to provide more efficient and direct methods for producing enantiomerically pure this compound.

Advanced Analytical Methodologies for Procaterol Hydrochloride Characterization and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation efficiency to isolate procaterol (B1663013) from complex sample matrices. When coupled with highly sensitive detectors, these methods offer exceptional performance for quantitative analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a premier method for the determination of procaterol in biological fluids like plasma and urine. ijper.org This technique is renowned for its high sensitivity, selectivity, and accuracy, making it suitable for pharmacokinetic profiling where plasma concentrations can be exceedingly low. jfda-online.comresearchgate.netjfda-online.com A developed LC/MS/MS system has demonstrated the ability to quantify procaterol in human plasma with a detection limit as low as 0.001 ng/mL and a quantification limit of 0.005 ng/mL. jfda-online.comjfda-online.com

The methodology typically involves a liquid-liquid or solid-phase extraction step to isolate the analyte from the plasma matrix, followed by chromatographic separation and detection. ijper.orgjfda-online.com Betaxolol is often used as an internal standard to ensure accuracy. jfda-online.comjfda-online.com The mass spectrometer is operated in electrospray ionization positive mode (ESI+), monitoring specific mass transitions for procaterol (m/z 290.99 > 273.64) and the internal standard. jfda-online.comjfda-online.com This method is not only capable of quantifying the parent drug but can also be used to determine its primary metabolites, the glucuronides of its optical isomers (DM-251 and DM-252). researchgate.netbiocrick.com

Table 1: HPLC-MS/MS Method Parameters for Procaterol Analysis in Human Plasma

| Parameter | Value | Source(s) |

|---|---|---|

| Chromatographic Column | Lichrospher® Silica | jfda-online.comjfda-online.com |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) / acetonitrile (B52724) (30/70, v/v) | jfda-online.comjfda-online.com |

| Flow Rate | 1.0 mL/min | jfda-online.comjfda-online.com |

| Ionization Mode | Electrospray (ESI+) | jfda-online.comjfda-online.com |

| Mass Transition (Procaterol) | 290.99 > 273.64 | jfda-online.comjfda-online.com |

| Internal Standard | Betaxolol (308.33 > 116.31) | jfda-online.comjfda-online.com |

| Linear Range | 0.005 - 1.0 ng/mL | jfda-online.comjfda-online.com |

| Limit of Detection (LOD) | 0.001 ng/mL | jfda-online.comjfda-online.com |

| Limit of Quantification (LOQ) | 0.005 ng/mL | jfda-online.comjfda-online.com |

| Average Recovery | > 86% | jfda-online.comjfda-online.com |

| Precision (CV) | < 10.2% | jfda-online.comjfda-online.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another robust and widely used technique for the analysis of β2-agonists, including procaterol, particularly in the context of anti-doping control. ijper.org A critical step in the analysis of non-volatile compounds like procaterol by GC-MS is derivatization, which converts the analyte into a more volatile and thermally stable form. ijper.org A common agent used for this purpose is N-methyl-trimethylsilyl-trifluoroacetamide (MSTFA). ijper.org

A validated GC-MS/MS method for determining procaterol in human urine involves sample preparation that includes enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) before the derivatization step. ijper.org This method has been shown to be simple, sensitive, and accurate, meeting the requirements set by the World Anti-Doping Agency (WADA). ijper.orgresearchgate.net The method demonstrates good linearity, precision, and recovery, with a limit of detection of 3 ng/mL. ijper.orgresearchgate.net

Table 2: GC-MS/MS Method Parameters for Procaterol Analysis in Human Urine

| Parameter | Value | Source(s) |

|---|---|---|

| Sample Matrix | Human Urine | ijper.orgresearchgate.net |

| Sample Preparation | Enzymatic hydrolysis, SPE, LLE, Derivatization | ijper.org |

| Derivatization Agent | N-methyl-trimethylsilyl-trifluoroacetamide (MSTFA) | ijper.org |

| Internal Standard | 17a-Methyl Testosterone | ijper.org |

| Linear Range | 5 - 40 ng/mL | ijper.org |

| Limit of Detection (LOD) | 3 ng/mL | ijper.orgresearchgate.net |

| Limit of Quantification (LOQ) | 5 ng/mL | ijper.orgresearchgate.net |

| Absolute Recovery | 83% | ijper.orgresearchgate.net |

| Inter-day Precision | 1.2% - 1.70% | ijper.orgresearchgate.net |

High-Performance Thin-Layer Chromatography-Immunoassay (HPTLC-IA)

High-Performance Thin-Layer Chromatography (HPTLC) combined with immunoassay (IA) represents a hybrid technique that leverages the separation capabilities of HPTLC with the high specificity of antibody-based detection. While detailed studies focusing exclusively on HPTLC-IA for procaterol hydrochloride are not extensively documented in the cited literature, the method has been noted as showing good separation for this compound hydrate. patsnap.com The general principle involves the chromatographic separation of the analyte on an HPTLC plate, followed by the application of specific antibodies that bind to the target compound. This binding is then visualized and quantified, offering a sensitive and specific detection method.

Spectroscopic and Radiochemical Detection Methods

Beyond chromatography, other advanced analytical techniques based on radiochemical and electrochemical principles provide alternative and sometimes complementary approaches for the detection and quantification of procaterol.

Radiochemical Analysis (e.g., 14C-Procaterol)

Radiochemical analysis using isotopically labeled compounds is a powerful tool for in-vivo studies. The synthesis of [11C]procaterol, a positron-emitting isotopologue, has been developed for the visualization of pulmonary β2-adrenoceptors using Positron Emission Tomography (PET). nih.govrug.nlresearchgate.net The radiolabeling is achieved through the reductive alkylation of a desisopropyl precursor of procaterol with [11C]acetone. nih.govrug.nlresearchgate.net

Biodistribution studies in rats using [11C]procaterol have demonstrated specific binding in tissues known to contain β2-adrenoceptors, such as the lungs. nih.govrug.nl Analysis of plasma from these studies showed that a significant portion of the radioactivity (about 45% at 15 minutes post-injection) corresponded to the unmetabolized [11C]procaterol. nih.govrug.nl While the prompt mentions 14C, the principles of using a carbon radiolabel like 11C for synthesis and biodistribution analysis are directly analogous and highlight the utility of this approach in metabolic and pharmacodynamic research. researchgate.netfda.gov

Table 3: Synthesis and Properties of [11C]Procaterol for Radiochemical Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Radiolabel | Carbon-11 (11C) | nih.govrug.nlresearchgate.net |

| Application | PET imaging of β2-adrenoceptors | nih.govrug.nlresearchgate.net |

| Synthesis Method | Reductive alkylation using [11C]acetone | nih.govrug.nlresearchgate.net |

| Synthesis & Purification Time | ~34 minutes | nih.govrug.nlresearchgate.net |

| Radiochemical Yield | 2.4% - 8.6% (decay corrected) | nih.govrug.nlresearchgate.net |

| Specific Activity | 26.5 - 39.3 TBq/mmol | nih.govrug.nlresearchgate.net |

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive, cost-effective, and rapid approach for pharmaceutical analysis. brieflands.com For procaterol, sensors have been developed using modified glassy carbon electrodes (GCE). brieflands.commdpi.com One approach involves modifying a GCE with a composite film of poly(glutamic acid) and carboxyl-functionalized multi-walled carbon nanotubes (MWCNTs). ijper.org

Another innovative strategy uses procaterol itself as a component of the sensor. A polymeric film of poly(this compound) (p-ProH) was deposited onto a carboxyl MWCNT-modified GCE. rsc.orgrsc.org This composite sensor, p-ProH/CMWCNT/GCE, was found to greatly enhance the electrochemical oxidation signal of another analyte, bromhexine (B1221334) hydrochloride, demonstrating the excellent electron conduction efficiency and synergistic effects of the p-ProH film and the carbon nanotubes. rsc.orgrsc.org Using differential pulse voltammetry (DPV), this sensor achieved a detection limit of 0.1 μmol L−1 for bromhexine hydrochloride. rsc.orgrsc.org While this specific application was for a different target, it showcases the significant potential of using electropolymerized procaterol in creating highly sensitive electrochemical sensors. rsc.orgrsc.org

Table 4: Performance of a Procaterol-Based Electrochemical Sensor

| Parameter | Value | Source(s) |

|---|---|---|

| Sensor Construction | Poly(this compound)/Carboxyl MWCNT/GCE | rsc.orgrsc.org |

| Analytical Technique | Differential Pulse Voltammetry (DPV) | rsc.orgrsc.org |

| Target Analyte | Bromhexine Hydrochloride (BrH) | rsc.orgrsc.org |

| Linear Dynamic Ranges | 0.2–1.0 μmol L−1 and 1.0–8.0 μmol L−1 | rsc.orgrsc.org |

Method Validation and Performance Metrics in Research Settings

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Key performance metrics are established during this process, providing confidence in the reliability and accuracy of the results obtained. For this compound, various analytical techniques, including Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated. ijper.orgjfda-online.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

For the analysis of procaterol in human urine using a GC-MS/MS method, the LOD was determined to be 3 ng/mL, while the LOQ was 5 ng/mL. ijper.org These limits were established by analyzing samples spiked with decreasing concentrations of the analyte, with the LOD defined as a signal-to-noise ratio of 3 and the LOQ as a signal-to-noise ratio of 10. ijper.org

In a highly sensitive LC-MS/MS method developed for determining procaterol concentrations in human plasma, the LOD and LOQ were found to be significantly lower at 0.001 ng/mL and 0.005 ng/mL, respectively. jfda-online.comresearchgate.net This level of sensitivity is crucial for pharmacokinetic studies where plasma concentrations of procaterol are expected to be very low. jfda-online.com

Table 1: LOD and LOQ of this compound in Different Analytical Methods

| Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|

| GC-MS/MS | Human Urine | 3 ng/mL ijper.org | 5 ng/mL ijper.org |

| LC-MS/MS | Human Plasma | 0.001 ng/mL jfda-online.comresearchgate.net | 0.005 ng/mL jfda-online.comresearchgate.net |

Linearity and Calibration Range Assessment

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

A GC-MS/MS method for procaterol in human urine demonstrated linearity over a concentration range of 5-40 ng/mL, with a correlation coefficient (r) of 0.98. ijper.org Similarly, a separate study using GC-MS/MS for procaterol in human urine established linearity in the range of 250-2000 ng/mL with a regression coefficient (r²) of 0.99. researchgate.net

For the more sensitive LC-MS/MS analysis of procaterol in human plasma, a linear relationship was established over a concentration range of 0.005 to 1.0 ng/mL, with a high correlation coefficient (r²) of 0.9998. jfda-online.comresearchgate.net Another LC-MS/MS method for determining procaterol and its metabolites in human plasma and urine also showed good linearity. nih.gov

Table 2: Linearity and Calibration Range for this compound Analysis

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r/r²) |

|---|---|---|---|

| GC-MS/MS | Human Urine | 5-40 ng/mL ijper.org | r = 0.98 ijper.org |

| GC-MS/MS | Human Urine | 250-2000 ng/mL researchgate.net | r² = 0.99 researchgate.net |

| LC-MS/MS | Human Plasma | 0.005-1.0 ng/mL jfda-online.comresearchgate.net | r² = 0.9998 jfda-online.comresearchgate.net |

Analytical Precision and Accuracy Evaluations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

In the GC-MS/MS analysis of procaterol in human urine, intra-day and inter-day precision were reported to be in the ranges of 0.75% to 0.94% and 1.2% to 1.70%, respectively. ijper.org The accuracy of this method ranged from 87% to 111%. ijper.org Another GC-MS/MS method showed intra- and inter-day precision with coefficients of variation between 1.85% and 2.85%, and accuracy between 95.50% and 107.04%. researchgate.net

For the LC-MS/MS method in human plasma, the within-run and between-run precision tests showed coefficient of variation values of no more than 10.2%. jfda-online.comresearchgate.net

Table 3: Precision and Accuracy of this compound Analytical Methods

| Analytical Method | Matrix | Precision (RSD %) | Accuracy (%) |

|---|---|---|---|

| GC-MS/MS | Human Urine | Intra-day: 0.75-0.94, Inter-day: 1.2-1.70 ijper.org | 87-111 ijper.org |

| GC-MS/MS | Human Urine | CV: 1.85-2.85 researchgate.net | 95.50-107.04 researchgate.net |

| LC-MS/MS | Human Plasma | CV: Within-run ≤ 10.2, Between-run ≤ 8.7 jfda-online.com | Not explicitly stated in the provided text. |

Extraction and Recovery Efficiencies

Extraction efficiency is a measure of the amount of analyte that is successfully removed from the sample matrix during the sample preparation process. High and consistent recovery is essential for accurate quantification.

For the GC-MS/MS method in human urine, the absolute recovery percentage for procaterol was found to be 83% at a concentration of 20 ng/mL. ijper.org This recovery was deemed sufficient for reliable identification of the compound. ijper.org

In the case of the LC-MS/MS method for human plasma, the average recovery rates of procaterol over a wide range of concentrations were reported to exceed 86%. jfda-online.comresearchgate.net Specifically, the recovery for procaterol in plasma solutions ranged from 86.15% to 109.34%. jfda-online.com

Table 4: Extraction and Recovery Efficiencies for this compound

| Analytical Method | Matrix | Concentration | Recovery (%) |

|---|---|---|---|

| GC-MS/MS | Human Urine | 20 ng/mL ijper.org | 83 ijper.org |

| LC-MS/MS | Human Plasma | Various jfda-online.comresearchgate.net | >86 jfda-online.comresearchgate.net |

| LC-MS/MS | Human Plasma | Various jfda-online.com | 86.15 - 109.34 jfda-online.com |

Application in Preclinical Sample Analysis (e.g., Plasma, Urine, Tissue)

Validated analytical methods are crucial for determining the concentration of this compound and its metabolites in various biological samples during preclinical studies. These studies provide essential information on the pharmacokinetic profile of the drug.

A highly sensitive LC-MS/MS method has been successfully used to determine the plasma concentration of procaterol in human subjects. jfda-online.com This method allowed for the evaluation of pharmacokinetic parameters after oral administration of this compound. researchgate.netnih.gov Following a 50 µg oral dose in healthy adult Japanese men, the plasma concentration of procaterol reached a maximum (Cmax) of 136.4 pg/mL at approximately 1.44 hours post-dose. nih.gov The main metabolites, glucuronides of the optical isomers of procaterol (DM-251 and DM-252), were also detected in plasma at higher levels than the parent drug. nih.gov

In urine analysis, a GC-MS/MS method has been developed and validated for the detection of procaterol in human urine, which is applicable for screening and confirmation analysis. ijper.org After a 50 µg oral dose, the 24-hour urinary excretion rates of unchanged procaterol, DM-251, and DM-252 were found to be 15.7%, 12.4%, and 11.2% of the administered dose, respectively. nih.gov

Biodistribution studies in rats using [11C]-labeled procaterol have shown specific binding in tissues known to contain β2-adrenoceptors, such as the lungs, spleen, and red blood cells. researchgate.net These studies provide insights into the distribution of the drug within the body.

Pharmacological and Molecular Mechanisms of Action

Selective Beta-2 Adrenergic Receptor Agonism

Procaterol's primary mechanism of action is its function as a selective agonist for beta-2 adrenergic receptors (β2-ARs). rndsystems.comcaymanchem.com This selectivity is crucial to its therapeutic effect, primarily targeting the relaxation of airway smooth muscle to alleviate bronchoconstriction. ersnet.org The binding of procaterol (B1663013) to β2-ARs initiates a cascade of intracellular events that lead to its pharmacological effects. ersnet.orgersnet.org

Receptor Binding Affinity and Selectivity (β2 vs. β1)

Procaterol exhibits a marked preference for β2-adrenergic receptors over β1-adrenergic receptors. This selectivity is a key determinant of its therapeutic index, minimizing cardiac side effects that are often associated with non-selective beta-agonists. Research has demonstrated that procaterol binds with significantly higher affinity to β2-ARs. caymanchem.com

One study reported the dissociation constant (Kd) for procaterol at β2-ARs to be 46 pM, while its Kd for β1-ARs was 4,000 pM, indicating a much stronger binding to the β2 subtype. caymanchem.com Further investigations using isolated guinea pig tissues confirmed this selectivity. In the presence of GTP, the IC50 values for procaterol were 175 nM for β2-ARs in the lung and 1,660 nM for β1-ARs in the cardiac ventricle. caymanchem.com Even without GTP, the selectivity was maintained with IC50 values of 55.1 nM and 1,660 nM, respectively. caymanchem.com This high degree of selectivity for β2-ARs over β1-ARs is fundamental to its bronchodilator action with a reduced potential for cardiac stimulation. biologists.com

| Receptor Subtype | Dissociation Constant (Kd) | IC50 (with GTP) | IC50 (without GTP) |

| β2-Adrenergic Receptor | 46 pM caymanchem.com | 175 nM caymanchem.com | 55.1 nM caymanchem.com |

| β1-Adrenergic Receptor | 4,000 pM caymanchem.com | 1,660 nM caymanchem.com | 1,660 nM caymanchem.com |

Downstream Intracellular Signaling Cascades

The activation of β2-adrenergic receptors by procaterol triggers a well-defined series of intracellular signaling events. ersnet.orgersnet.org This cascade is central to the cellular responses that mediate bronchodilation and other pharmacological effects of the drug.

Upon binding to the β2-adrenergic receptor, procaterol induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein (Gs). ersnet.orgatsjournals.org The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. ersnet.orgnih.gov Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ersnet.orgnih.gov This elevation of intracellular cAMP levels is a critical step in the signaling pathway. ersnet.orgscispace.com Studies have shown that acute treatment with procaterol leads to a significant increase in intracellular cAMP levels. scispace.com

The increased concentration of intracellular cAMP acts as a second messenger, directly activating protein kinase A (PKA). nih.govgenome.jp cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. ersnet.org These activated catalytic subunits of PKA then phosphorylate various target proteins within the cell, leading to a physiological response. genome.jpresearchgate.net The cAMP-PKA pathway is considered a major route through which procaterol exerts its effects, including the inhibition of lung fibroblast migration. nih.gov

The activation of the β2-AR/cAMP/PKA pathway by procaterol also influences intracellular calcium ion (Ca2+) homeostasis. PKA can phosphorylate and modulate the function of various proteins involved in calcium regulation, contributing to smooth muscle relaxation. genome.jp This includes the phosphorylation of proteins that facilitate the sequestration of Ca2+ into intracellular stores like the sarcoplasmic/endoplasmic reticulum and the extrusion of Ca2+ from the cell. nih.govgenome.jp By reducing the concentration of free cytosolic Ca2+, which is essential for muscle contraction, procaterol promotes bronchodilation. atsjournals.org The regulation of calcium homeostasis is a complex process involving multiple channels and pumps, and the precise mechanisms by which procaterol influences all aspects of this regulation are still under investigation. nih.govgenome.jpjst.go.jpresearchgate.net

Comparative Pharmacodynamics with Other β-Adrenergic Agonists

The pharmacodynamic profile of procaterol has been compared to other β-adrenergic agonists, particularly in terms of its efficacy and selectivity. When compared to salbutamol (B1663637), another selective beta-2 agonist, single oral doses of procaterol demonstrated a bronchodilator effect of similar duration and magnitude in asthmatic patients. nih.gov

In terms of intrinsic efficacy, which is the ability of a drug to activate a receptor, procaterol is considered a strong agonist. semanticscholar.org One study ranked the intrinsic efficacies of several β2-agonists as follows: isoproterenol (B85558) = procaterol = formoterol (B127741) > salbutamol > salmeterol (B1361061) >> tulobuterol. semanticscholar.org This indicates that procaterol is highly effective at activating β2-adrenergic receptors to produce a maximal response.

| β-Adrenergic Agonist | Intrinsic Efficacy Ranking semanticscholar.org |

| Isoproterenol | Full Agonist |

| Procaterol | Full Agonist |

| Formoterol | Full Agonist |

| Salbutamol | Strong Agonist |

| Salmeterol | Partial Agonist |

| Tulobuterol | Weak Partial Agonist |

Bronchodilatory Potency and Duration of Action Comparisons

Procaterol hydrochloride is a potent β2-adrenergic receptor agonist that demonstrates significant bronchodilatory effects. nih.gov Its efficacy and duration of action have been compared to other well-known bronchodilators, including isoprenaline, salbutamol, orciprenaline sulfate (B86663), and trimetoquinol.

In preclinical studies involving dogs, cats, and guinea pigs, the bronchodilatory action of this compound was found to be comparable to or even more potent than that of isoprenaline. rxreasoner.comfda.gov.phnatrapharm.com Furthermore, it exhibited greater potency than both salbutamol sulfate and orciprenaline sulfate in inhibiting increased pulmonary resistance in these animal models. rxreasoner.comfda.gov.phnatrapharm.commims.com

A key characteristic of procaterol is its prolonged duration of action. wikipedia.org In comparative studies, this compound demonstrated a longer-lasting bronchodilatory effect than isoprenaline, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate. rxreasoner.comfda.gov.phnatrapharm.commims.com While one study noted that inhaled procaterol did not appear to be an ultra-long-acting preparation, it was still found to be longer-acting than salbutamol. mims.comnih.gov Another clinical comparison showed that while oral procaterol was more potent than oral salbutamol, its twice-daily dosage might not provide a sufficient duration of effect for all patients. nih.gov

Table 1: Comparative Bronchodilatory Potency and Duration of Action

| Compound | Potency Comparison with this compound | Duration of Action Comparison with this compound |

| Isoprenaline | Comparable or less potent. rxreasoner.comfda.gov.phnatrapharm.commims.com | Shorter. rxreasoner.comfda.gov.phnatrapharm.commims.com |

| Salbutamol | Less potent. rxreasoner.comfda.gov.phnatrapharm.commims.com | Shorter. rxreasoner.comfda.gov.phnatrapharm.commims.com |

| Orciprenaline Sulfate | Less potent. rxreasoner.comfda.gov.phnatrapharm.commims.com | Shorter. rxreasoner.comfda.gov.phnatrapharm.commims.com |

| Trimetoquinol | Not specified | Shorter. rxreasoner.comfda.gov.phnatrapharm.commims.com |

Organ Selectivity Profiles

This compound exhibits a notable selectivity for β2-adrenergic receptors in the respiratory system over those in the cardiovascular system. rxreasoner.comfda.gov.phnatrapharm.com This selectivity is a critical aspect of its pharmacological profile, as it allows for targeted bronchodilation with potentially fewer cardiovascular side effects compared to less selective β-agonists.

Studies in animal models, including dogs, cats, and guinea pigs, have consistently shown that this compound has a greater affinity for β2-adrenergic receptors in the respiratory system than for those in the cardiovascular system. rxreasoner.comfda.gov.phnatrapharm.commims.com This selectivity profile was found to be superior to that of isoprenaline, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate. rxreasoner.comfda.gov.phnatrapharm.commims.commims.com

While procaterol is highly selective, some cardiovascular effects, such as a slight increase in heart rate and systolic blood pressure, have been observed, particularly after inhalation. nih.gov One comparative study noted that both oral procaterol and salbutamol produced more palpitations than a placebo. nih.gov This underscores that while procaterol is selective, it is not entirely devoid of cardiovascular effects.

Table 2: Organ Selectivity Profile

| System | Selectivity of this compound | Comparative Selectivity |

| Respiratory System | High affinity for β2-adrenergic receptors. rxreasoner.comfda.gov.phnatrapharm.com | Greater selectivity compared to isoprenaline, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate. rxreasoner.comfda.gov.phnatrapharm.commims.commims.com |

| Cardiovascular System | Lower affinity for β-adrenergic receptors compared to the respiratory system. rxreasoner.comfda.gov.phnatrapharm.com | Greater selectivity for respiratory system over cardiovascular system compared to isoprenaline, trimetoquinol, orciprenaline sulfate, and salbutamol sulfate. rxreasoner.comfda.gov.phnatrapharm.commims.commims.com |

Preclinical Pharmacokinetics and Biotransformation

Absorption and Tissue Distribution Dynamics (in vitro and animal models)

Procaterol (B1663013) is rapidly absorbed following oral administration, a characteristic observed in early volunteer studies nih.gov. However, the systemic bioavailability of the compound can be limited, suggesting a significant first-pass metabolism effect, primarily in the liver nih.gov.

Studies in thoroughbred horses have indicated that after oral administration, the bioavailability is very poor, with plasma concentrations of procaterol being unquantifiable madbarn.comnih.gov. This points towards extensive presystemic clearance. In vitro experiments using rat tissue preparations have shown that the liver and small intestine are key sites for the initial metabolic processes, specifically glucuronide conjugation nih.govtandfonline.com. While the liver preparations were capable of more extensive metabolism, the small intestine also contributed to the conjugation of procaterol nih.govtandfonline.com.

Metabolic Pathways and Metabolite Identification

The biotransformation of procaterol is a complex process involving both Phase I and Phase II reactions. These pathways work to convert the parent drug into more water-soluble compounds that can be easily excreted. Hepatic metabolism is considered the main mechanism for the elimination of procaterol from the body nih.gov.

Glucuronidation, a Phase II conjugation reaction, represents a major metabolic pathway for procaterol wikipedia.org. Studies have consistently identified procaterol glucuronide as a significant metabolite in the excreta of rats and dogs nih.govnih.gov. In vitro studies confirmed that both liver and small intestine preparations from rats are capable of conjugating procaterol with glucuronic acid nih.govtandfonline.com. Further research involving immobilized rabbit liver microsomal enzymes successfully produced diastereomeric aryl-O-glucuronides of procaterol, demonstrating a lack of enantioselectivity in this specific reaction nih.gov. In human studies, the glucuronides of procaterol's optical isomers, identified as DM-251 and DM-252, were the main metabolites found in plasma, often at higher concentrations than the parent drug itself researchgate.netnih.gov.

Phase I metabolic reactions, which often precede Phase II conjugation, are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located predominantly in the liver youtube.comopenanesthesia.org. These enzymes are responsible for oxidative, reductive, and hydrolytic reactions nih.gov. While direct experimental studies detailing the specific CYP isozymes responsible for procaterol metabolism are limited in the provided literature, predictive models suggest that procaterol is a substrate for CYP3A4, one of the most abundant and important drug-metabolizing enzymes in humans drugbank.comyoutube.com. The involvement of the CYP system is inferred from the identification of Phase I metabolites that result from oxidative processes nih.govnih.gov.

A range of metabolites for procaterol has been identified across different species through various analytical techniques. In vivo studies in rats identified six metabolites in excreta: procaterol glucuronide, 5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril (desisopropylprocaterol), 5-formyl-8-hydroxycarbostyril (B45642) (5-formyl-8-HCS), 8-hydroxycarbostyril (8-HCS), procaterol sulphate, and unchanged procaterol nih.govtandfonline.com. The same metabolites, excluding the sulphate conjugate, were also identified in dogs nih.gov.

In vitro experiments using rat liver supernatant fractions demonstrated the metabolism of procaterol into desisopropylprocaterol and 5-formyl-8-HCS, which are products of Phase I reactions nih.govtandfonline.com. As mentioned, human studies have focused on the glucuronide conjugates DM-251 and DM-252, which are Phase II metabolites and appear as the most prominent forms in plasma and urine researchgate.netnih.gov.

| Metabolite Name | Metabolic Phase | Species Detected In | Reference |

|---|---|---|---|

| Procaterol glucuronide | Phase II | Rat, Dog, Human | nih.govnih.govnih.gov |

| Desisopropyl Procaterol | Phase I | Rat, Dog | nih.govnih.gov |

| 5-Formyl-8-HCS | Phase I | Rat, Dog | nih.govnih.gov |

| 8-HCS | Phase I | Rat, Dog | nih.govnih.gov |

| Procaterol Sulphate | Phase II | Rat | nih.gov |

| DM-251 (Glucuronide of isomer) | Phase II | Human | researchgate.netnih.gov |

| DM-252 (Glucuronide of isomer) | Phase II | Human | researchgate.netnih.gov |

Elimination and Excretion Profiles (in vitro and animal models)

Following metabolism, procaterol and its metabolites are eliminated from the body primarily through urine and feces. The route and extent of excretion can vary depending on the route of administration.

In a study using radiolabeled [14C] procaterol HCl in rats, oral administration resulted in an almost equal recovery of radioactivity in urine (approximately 42%) and feces (approximately 42%) over 72 hours nih.govtandfonline.com. Following intravenous administration to rats, the recovery was about 53% in urine and 33% in feces over the same period, indicating a role for biliary excretion nih.govtandfonline.com. In horses, while plasma levels after oral dosing were difficult to quantify, procaterol was detected in urine for up to 32 hours post-administration, suggesting slow elimination from the body despite poor bioavailability madbarn.comnih.gov.

| Route of Administration | % of Dose in Urine | % of Dose in Feces | Reference |

|---|---|---|---|

| Oral | ~42% | ~42% | nih.govtandfonline.com |

| Intravenous | ~53% | ~33% | nih.govtandfonline.com |

In Vitro and In Vivo Species-Dependent Metabolic Patterns (e.g., Rat, Dog)

Comparative metabolic studies are essential for extrapolating preclinical animal data to humans. For procaterol, the metabolic pattern has been shown to be remarkably consistent across different species. A study directly comparing the metabolites in rats, dogs, and humans concluded that the metabolic pattern was species-independent nih.gov. The primary metabolites identified in dog urine and feces—procaterol glucuronide, desisopropylprocaterol, 5-formyl-8-HCS, and 8-hydroxycarbostyril—were the same as those found in rats nih.govnih.gov.

In vitro studies have provided more granular detail on the metabolic capabilities of specific organs. In rats, the liver was identified as the main site for the Phase I metabolism leading to desisopropylprocaterol and 5-formyl-8-HCS nih.govtandfonline.com. Preparations from the kidney, lung, and small intestine did not produce these metabolites. However, Phase II glucuronidation was shown to occur in both liver and small intestine preparations, highlighting the role of the gut wall in first-pass metabolism nih.govtandfonline.com. This consistent metabolic profile across preclinical species and humans strengthens the predictive value of the animal models for understanding the drug's fate in the human body.

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Key Structural Features for β2-Adrenergic Receptor Potency and Selectivity

The potent and selective β2-agonist activity of procaterol (B1663013) stems from a unique combination of structural motifs. The molecule is built upon an 8-hydroxycarbostyril (8-hydroxy-2(1H)-quinolinone) nucleus, which is crucial for its activity. iiab.me

Key structural components contributing to its pharmacological profile include:

The 8-Hydroxycarbostyril Nucleus: This quinolinone ring system acts as a bioisostere of the catechol group found in classical catecholamine agonists like norepinephrine. The hydroxyl group at the 8-position and the keto group at the 2-position are critical for receptor binding and activation.

The Ethanolamine Side Chain: Attached at the 5-position of the quinolinone ring is a (1-hydroxy-2-aminobutyl) side chain. The β-hydroxyl group on this chain is a quintessential feature for direct-acting sympathomimetic amines, as it is involved in a key hydrogen bond interaction with an aspartate residue (Asp113) in the receptor's binding site. atsjournals.org

The N-Isopropyl Group: The secondary amine is substituted with an isopropyl group. In general for β-agonists, the bulk of the N-substituent influences receptor selectivity. Larger groups, such as isopropyl or tert-butyl, tend to confer greater selectivity for the β2 receptor over the β1 receptor. This is a critical factor in minimizing cardiac side effects.

The α-Ethyl Group: Procaterol possesses an ethyl group on the carbon alpha to the amino group. This feature contributes to its metabolic stability and prolonged duration of action compared to agonists like salbutamol (B1663637). iiab.me

Studies have shown that the dissociation constant (Kp) of procaterol is significantly lower for β2-adrenoceptors (0.008 µM) compared to β1-adrenoceptors (4.9 µM), resulting in a high β2:β1 selectivity ratio of approximately 612. nih.gov This high degree of selectivity underscores the successful optimization of these structural features for targeted therapeutic action.

Influence of Stereochemistry on Biological Activity (e.g., Erythro/Threo Isomers)

Like many chiral drugs, the biological activity of procaterol is highly dependent on its stereochemistry. ankara.edu.tr The molecule has two chiral centers, which means it can exist as four possible stereoisomers: a pair of erythro enantiomers and a pair of threo enantiomers.

The commercially available drug is the racemic (±)-erythro-procaterol. Research has demonstrated that the bronchodilator activity resides almost exclusively in the erythro diastereomer. Furthermore, within the erythro pair, the activity is stereospecific, with one enantiomer being significantly more potent than the other.

Detailed pharmacological studies on the four isomers revealed the following rank order of potency for β2-agonist activity:

(+)-erythro-isomer (d-isomer)

(±)-erythro-isomer (racemic mixture)

(-)-erythro-isomer (l-isomer)

threo-isomers (both (+) and (-) forms)

The threo isomers were found to be practically inactive. This pronounced stereoselectivity highlights the precise three-dimensional fit required for effective interaction with the chiral environment of the β2-adrenergic receptor's binding pocket. nih.gov The specific spatial arrangement of the β-hydroxyl group, the amino group, and the quinolinone ring in the (+)-erythro isomer allows for optimal engagement with key amino acid residues in the receptor, leading to efficient receptor activation.

| Isomer | Relative Potency (Bronchodilation) |

| (+)-erythro-procaterol | Highest |

| (±)-erythro-procaterol | High |

| (-)-erythro-procaterol | Low |

| threo-procaterol (both enantiomers) | Virtually Inactive |

Design and Synthesis of Analogues to Enhance Desired Pharmacological Properties

The rational design of procaterol analogues has been explored to further understand the SAR and potentially improve its pharmacological profile. nih.gov These studies typically involve modifying specific parts of the molecule and assessing the impact on potency and selectivity.

One such study involved the synthesis of a series of 7-substituted procaterol derivatives. nih.gov In this work, various substituents (halogen, nitro, amino groups) were introduced at the 7-position of the carbostyril moiety.

The general synthetic route involved:

Halogenation of procaterol or its homologues to yield 7-halogeno derivatives.

Nitration to produce 7-nitro derivatives.

Catalytic reduction of the nitro compounds to give 7-amino derivatives.

Pharmacological evaluation of these analogues in anesthetized dogs revealed that these substitutions at the 7-position resulted in compounds with weak β-adrenoceptor stimulant activities. nih.gov This finding, while yielding less potent molecules, is crucial for the SAR of procaterol, as it indicates that the 7-position of the quinolinone ring is sensitive to substitution and that modifications in this area are generally detrimental to the desired agonist activity. This suggests that the electronic and steric properties of this region of the aromatic ring are finely tuned for optimal receptor interaction.

| Procaterol Analogue | Modification | Resulting Activity | Reference |

| 7-Halogeno derivatives | Halogen (e.g., Cl, Br) at the 7-position | Weak β-adrenoceptor stimulation | nih.gov |

| 7-Nitro derivatives | Nitro group (NO2) at the 7-position | Weak β-adrenoceptor stimulation | nih.gov |

| 7-Amino derivatives | Amino group (NH2) at the 7-position | Weak β-adrenoceptor stimulation | nih.gov |

Computational Modeling and Molecular Docking Studies for Receptor Interaction

Computational methods, including molecular modeling and docking, have become invaluable tools for visualizing and understanding how ligands like procaterol interact with their receptor targets at the molecular level. nih.gov These studies use the three-dimensional crystal structures of the β2-adrenergic receptor to simulate the binding process. mdpi.comresearchgate.net

Molecular docking simulations predict the most likely binding pose of procaterol within the orthosteric binding pocket of the β2-receptor. This pocket is located within the transmembrane (TM) domain of the receptor. plos.org Key predicted interactions for β2-agonists, which are applicable to procaterol, include:

Hydrogen Bonding: The protonated amine of the side chain forms an ionic bond with the carboxylate side chain of Asp113 in TM3. The β-hydroxyl group forms hydrogen bonds with Ser203 and Ser207 in TM5. atsjournals.orgplos.org

Hydrophilic Interaction: The hydroxyl group of Tyr308 in TM7 has been shown to be important for the β2-selectivity of procaterol through a hydrophilic interaction with the protonated amine. nih.gov

Aromatic Interactions: The quinolinone ring system can engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding pocket, such as Phe290 in TM6.

These computational models can effectively rationalize the experimental SAR data. For instance, docking studies can demonstrate why the erythro isomer fits more favorably into the binding site than the threo isomer, explaining the observed stereoselectivity. researchgate.net They can also predict how substitutions, such as those at the 7-position, might introduce steric clashes or unfavorable electronic interactions, thereby reducing binding affinity and efficacy, which aligns with the experimental results from analogue synthesis. nih.govresearchgate.net By providing a molecular basis for agonist binding and selectivity, these computational approaches guide the rational design of new, potentially more effective β2-adrenergic receptor agonists.

Preclinical Investigations of Pharmacological Effects in Animal Models and in Vitro Systems

Bronchodilatory Efficacy in Animal Models

Procaterol's primary therapeutic action is bronchodilation, which has been demonstrated across several animal species through its ability to counteract induced bronchoconstriction and reduce pulmonary resistance.

In anesthetized guinea pigs, procaterol (B1663013) has been shown to be highly effective at inhibiting increases in airway resistance. In models where bronchoconstriction is induced by agents such as histamine (B1213489), procaterol can inhibit the subsequent increase in lung resistance by over 90%. nih.gov Further studies in guinea pigs measured its effects on pulmonary inflation pressure, a parameter of bronchoconstriction, following an antigen challenge. Procaterol was found to dose-dependently inhibit the increase in this pressure. In dogs, investigations on tracheal tissue revealed that procaterol reduces the amplitude of twitch contractions that are evoked by field stimulation, indicating a relaxation of the airway smooth muscle. nih.gov This effect is achieved through a prejunctional action that inhibits excitatory neuro-effector transmission. nih.gov

Procaterol is characterized as a long-acting beta-2 adrenergic receptor agonist. drugbank.comnih.gov This profile suggests a prolonged duration of its bronchodilatory effects following administration. While specific time-course studies detailing the precise duration of action in hours within canine, feline, and guinea pig models are not extensively detailed in the provided research, its classification as "long-acting" distinguishes it from short-acting agonists and implies a sustained therapeutic effect. drugbank.com The duration of action has been noted to be dose-related in clinical settings. nih.gov

Procaterol's bronchodilatory capacity is clearly demonstrated by its ability to antagonize the effects of various bronchoconstrictor agents in animal models.

Histamine: In guinea pigs, aerosolized procaterol significantly inhibits bronchoconstriction induced by inhaled histamine. nih.govnih.gov

Carbachol: Studies in rats show that inhaled procaterol produces a significant, dose-dependent inhibition of carbachol-induced bronchoconstriction. nih.gov

Acetylcholine (B1216132): In dog tracheal tissue, procaterol demonstrates a prejunctional inhibitory action, suggesting it suppresses the release of acetylcholine from vagus nerve terminals, thereby preventing airway smooth muscle contraction. nih.gov However, it was observed to have no effect on the post-junctional response to exogenously applied acetylcholine. nih.gov In an antigen-specific murine model of asthma, airway resistance was measured following an acetylcholine challenge to assess the effects of procaterol. nih.gov

| Bronchoconstrictor Agent | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Histamine | Guinea Pig | Significantly inhibited induced bronchoconstriction. | nih.govnih.gov |

| Carbachol | Rat | Dose-dependently inhibited induced bronchoconstriction. | nih.gov |

| Acetylcholine (neurally released) | Dog | Inhibited twitch contractions via prejunctional suppression of neurotransmitter release. | nih.gov |

Anti-inflammatory and Immunomodulatory Activities

Beyond its direct bronchodilator effects, preclinical studies indicate that procaterol possesses anti-inflammatory and immunomodulatory properties that may contribute to its therapeutic utility.

In passively sensitized guinea pigs, pretreatment with procaterol markedly inhibits antigen-induced bronchoconstriction. nih.govnih.gov This inhibition is accompanied by a significant, dose-dependent reduction in the levels of thromboxane (B8750289) B2 (TXB2), the stable metabolite of the potent bronchoconstrictor thromboxane A2, in bronchoalveolar lavage fluid (BALF). nih.govnih.gov In a murine model of asthma using ovalbumin-sensitized mice, oral administration of procaterol was investigated for its effects on antigen-induced airway inflammation. nih.gov

Procaterol has demonstrated an ability to modulate the activity and infiltration of key inflammatory cells, particularly eosinophils. In a murine model of asthma, analysis of BALF revealed that the number of eosinophils was significantly reduced in mice treated with procaterol compared to untreated mice. nih.gov

In vitro studies provide further insight into the mechanisms behind this effect. Procaterol has been found to inhibit the adhesion of eosinophils to human lung fibroblasts in a concentration-dependent manner. nih.gov This is complemented by findings that procaterol can inhibit the expression of crucial adhesion molecules, such as ICAM-1 and VCAM-1, on fibroblasts. nih.gov Furthermore, procaterol has been shown to inhibit the expression of the adhesion molecule CD11b on eosinophils.

| Activity | Model System | Key Finding | Citation |

|---|---|---|---|

| Inhibition of Antigen-Induced Bronchoconstriction | Guinea Pig | Markedly inhibited bronchoconstriction and reduced thromboxane A2 production. | nih.govnih.gov |

| Reduction of Eosinophil Infiltration | Mouse (in vivo) | Significantly reduced the number of eosinophils in bronchoalveolar lavage fluid. | nih.gov |

| Inhibition of Eosinophil Adhesion | Human Lung Fibroblasts (in vitro) | Inhibited adhesion of eosinophils in a concentration-dependent manner. | nih.gov |

| Downregulation of Adhesion Molecules | Human Lung Fibroblasts (in vitro) | Inhibited the expression of ICAM-1 and VCAM-1. | nih.gov |

Regulation of Inflammatory Mediators and Adhesion Molecules

Procaterol hydrochloride demonstrates a notable capacity to regulate various components integral to the inflammatory cascade in allergic airway diseases.

Inhibition of Histamine Release

Clinical investigations have demonstrated that procaterol can moderate the release of histamine, a primary mediator in allergic reactions. In a study involving 21 patients with rhinitis and/or asthma triggered by house dust mites, a single oral administration of procaterol resulted in a significant reduction in histamine release four hours post-ingestion. The specific liberation of histamine induced by Dermatophagoides pteronyssinus and Dermatophagoides farinae was moderately reduced nih.gov.

Another study in eight asthmatic children showed that oral procaterol had a small but statistically significant inhibitory effect on the wheal formation caused by intradermal histamine injections, with an average inhibition of 15% nih.gov. This suggests an effect on the response to histamine in addition to its release.

| Study Focus | Model | Key Finding | Source |

|---|---|---|---|

| Histamine Release Inhibition | Patients with dust mite-induced rhinitis/asthma | Moderate reduction in histamine liberation (57.4% to 58.6%) four hours after ingestion. | nih.gov |

| Histamine-Induced Wheal Inhibition | Asthmatic children | 15% average inhibition of wheal formation. | nih.gov |

Suppression of Eosinophil Chemotactic Activity (e.g., IL-1β, TNF-α mediated)

Procaterol has been shown to inhibit the chemotaxis of eosinophils, a critical process in allergic inflammation. In studies using a bronchial epithelial cell line (BEAS-2B), procaterol inhibited the release of eosinophil chemotactic activity (ECA) that was stimulated by interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) nih.gov. This inhibition was found to be dose-dependent nih.gov. The mechanism involves the inhibition of the release of specific chemokines, including RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-8 (IL-8) nih.govamazonaws.com. This effect is believed to be mediated through a cyclic adenosine (B11128) monophosphate (cAMP)-dependent mechanism nih.gov. Furthermore, in an antigen-specific murine model of asthma, the oral administration of procaterol significantly reduced the number of eosinophils in the bronchoalveolar lavage fluid (BALF) nih.gov.

Downregulation of Intracellular Adhesion Molecule 1 (ICAM-1) and Vascular Cellular Adhesion Molecule 1 (VCAM-1)

The adhesion of eosinophils to other cells, such as lung fibroblasts, is a crucial step in the inflammatory process of asthma nih.gov. Procaterol has been found to inhibit this process by downregulating the expression of key adhesion molecules amazonaws.comnih.gov. In studies on normal human lung fibroblasts (NHLF) stimulated with TNF-α, procaterol caused a concentration-dependent inhibition of the expression of both Intracellular Adhesion Molecule 1 (ICAM-1) and Vascular Cellular Adhesion Molecule 1 (VCAM-1) nih.gov. This downregulation of adhesion molecules contributes to the compound's ability to inhibit the adhesion of eosinophils to fibroblasts amazonaws.comnih.gov.

Interference with NF-κB Signaling Pathway (e.g., in Ozone-Induced Models)

Nuclear factor-kappaB (NF-κB) is a key transcription factor involved in inflammatory responses nih.gov. In an ozone-induced airway hyperresponsiveness mouse model, the NF-κB pathway was identified as being involved in both the pathogenic mechanisms of ozone-induced inflammation and the therapeutic mechanisms of procaterol nih.gov. The study demonstrated that treatment with procaterol had potent therapeutic effects on ozone-induced airway inflammation and hyperresponsiveness, and this effect was linked to its interference with the NF-κB signaling pathway nih.gov. Ozone exposure is known to activate NF-κB signaling, which in turn regulates the expression of various inflammatory genes researchgate.netresearchgate.net. The ability of procaterol to modulate this pathway underscores a significant aspect of its anti-inflammatory action nih.gov.

Anti-edematous Effects (e.g., Inhibition of Vascular Permeability and Pulmonary Edema)

Procaterol exhibits anti-edematous properties by inhibiting increases in vascular permeability. In a study using guinea pigs, inhaled procaterol was shown to significantly attenuate airway microvascular leakage induced by inflammatory mediators like eicosanoids nih.gov. The amount of extravasated Evans Blue dye, an index of microvascular leakage, was partially inhibited by procaterol, with the degree of inhibition ranging from 18.5% to 61.2% nih.gov. These findings suggest that procaterol can reduce airway edema by directly affecting microvascular permeability nih.gov. Additionally, studies on skin whealing responses in asthmatic children indicate that procaterol can inhibit plasma exudation from microvasculature in the skin nih.gov.

| Effect | Model | Quantitative Finding | Source |

|---|---|---|---|

| Inhibition of Microvascular Leakage | Guinea Pig Airways (Eicosanoid-Induced) | 18.5% to 61.2% inhibition of Evans Blue dye extravasation. | nih.gov |

| Inhibition of Plasma Exudation | Human Skin (PAF-Induced) | 18% average inhibition of wheal formation. | nih.gov |

Effects on Airway Physiological Functions

Beyond its anti-inflammatory effects, procaterol directly impacts the physiological functions of the airways. As a β2-adrenergic receptor agonist, its primary action is the relaxation of bronchial smooth muscle, leading to potent bronchodilation drugbank.commims.com. Studies have demonstrated improvements in several key respiratory parameters. For instance, combination therapy including oral procaterol has been shown to improve the peak expiratory flow rate, FEV1.0 (forced expiratory volume in one second), and forced vital capacity (%FVC) core.ac.uk.

In preclinical models, inhaled procaterol almost completely inhibited (by approximately 90%) the increase in lung resistance caused by eicosanoids nih.gov. In patients with severe COPD, procaterol administration led to significant improvements in the resistance of small airways dovepress.com. Additionally, procaterol is reported to enhance ciliary movement, which aids in the excretion of airway secretions and increases airway clearance core.ac.uk.

Acceleration of Ciliary Movement

This compound has been shown to stimulate ciliary activity, a crucial component of the mucociliary clearance mechanism responsible for removing inhaled particles and pathogens from the airways. In vitro studies using isolated mouse bronchiolar ciliary cells have demonstrated that procaterol increases both ciliary bend amplitude (CBA) and ciliary beat frequency (CBF) in a dose-dependent fashion. dntb.gov.ua

The mechanism of action involves the β2-adrenergic receptor and the subsequent activation of the cyclic AMP (cAMP) pathway. dntb.gov.ua Interestingly, the time course and concentration-response for these two effects differ. At a concentration of 10 nM, procaterol first elicits an increase in CBA, followed by an increase in CBF. Furthermore, a lower concentration of 10 pM is sufficient to increase CBA without affecting CBF, whereas 10 nM procaterol increases both parameters. dntb.gov.ua This suggests that the regulation of CBA and CBF may occur through distinct downstream pathways following cAMP elevation. The enhancement of ciliary motion translates to improved transport function; studies measuring microbead movement in lung slices found that 10 pM procaterol increased the ciliary transport rate by 37%, while 10 nM procaterol resulted in a 70% increase. dntb.gov.ua These findings indicate that the procaterol-induced increase in CBA is a particularly important factor in accelerating bronchiolar ciliary transport. dntb.gov.ua

Table 1: Effect of this compound on Ciliary Function in Mouse Bronchioles

| Concentration | Effect on Ciliary Bend Amplitude (CBA) | Effect on Ciliary Beat Frequency (CBF) | Increase in Ciliary Transport Rate |

|---|---|---|---|

| 10 pM | Increased | No change | 37% |

Inhibition of Airway Hypersensitivity (e.g., Influenza Virus C-induced)

Animal models have been instrumental in demonstrating the inhibitory effects of procaterol on airway hypersensitivity and inflammation. In a murine model of asthma where mice were sensitized and challenged with ovalbumin (OVA), oral administration of procaterol was found to reduce eosinophil inflammation. researchgate.net Analysis of bronchoalveolar lavage fluid (BALF) revealed a significant reduction in the number of eosinophils in procaterol-treated mice compared to untreated controls. researchgate.net The study also noted that procaterol did not augment airway hyperresponsiveness or airway wall thickening induced by the allergen challenge. researchgate.net

In a separate model using guinea pigs with chronic allergic inflammation induced by ovalbumin sensitization, inhaled procaterol demonstrated potent inhibition of histamine-induced airway responses. researchgate.net Procaterol significantly inhibited both the increase in lung resistance (a measure of airflow obstruction) and the microvascular leakage (measured by Evans blue dye extravasation) at various levels of the airway. researchgate.net For instance, a 10 µg/mL concentration of inhaled procaterol inhibited histamine-induced increases in lung resistance by over 90% and dye extravasation by 28.7% to 69.8% in animals with established airway inflammation. researchgate.net These results suggest that procaterol can effectively attenuate key features of airway hypersensitivity, including eosinophilic inflammation and microvascular leakage, even in chronically inflamed airways. researchgate.netresearchgate.net

Anti-tussive Properties (e.g., Substance P-induced cough models)

Procaterol has demonstrated significant anti-tussive properties in preclinical and clinical models. In a study involving normal human subjects who developed a cough response during upper respiratory tract infections (colds), procaterol was shown to completely inhibit cough induced by substance P aerosols. scilit.com Subjects with colds exhibited a heightened cough reflex, responding to substance P concentrations around 10⁻¹⁵ M, whereas subjects without colds did not cough even at concentrations up to 10⁻⁵ M. scilit.com The oral administration of procaterol effectively abolished the substance P-induced cough in the subjects with colds, suggesting a potent inhibitory action on the cough reflex pathway that is sensitized during viral infections. scilit.com

In Vitro Cell Line Studies

Impact on Viral Infection in Human Tracheal Epithelial Cells (e.g., Rhinovirus)

In vitro studies utilizing primary cultures of human tracheal epithelial cells have shown that procaterol can inhibit rhinovirus infection, a common trigger for exacerbations of respiratory diseases. medchemexpress.com Treatment with procaterol reduced several key markers of infection with type 14 rhinovirus. Specifically, it led to lower viral titers in the supernatant, decreased levels of rhinovirus RNA within the cells, and a reduction in the cellular susceptibility to the infection. medchemexpress.com

The mechanism behind this antiviral effect appears to be multifaceted. Procaterol was found to reduce the expression of intercellular adhesion molecule-1 (ICAM-1), which serves as the receptor for the major group of rhinoviruses. medchemexpress.com It also decreased the number of acidic endosomes, which are essential for the entry of viral RNA into the cytoplasm. medchemexpress.com Furthermore, procaterol modulated the inflammatory response to the virus by reducing the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6. medchemexpress.com This anti-inflammatory action is linked to its ability to inhibit the activation of nuclear factor kappa-B (NF-κB) proteins by increasing intracellular cyclic AMP (cAMP) levels. medchemexpress.com The inhibitory effects of procaterol on viral titers, cytokine production, and ICAM-1 expression were reversed by a selective β2-adrenergic receptor antagonist, confirming that these actions are mediated through its primary receptor. medchemexpress.com

Protective Effects Against Oxidative Stress (e.g., H2O2-induced)

Oxidative stress is a key factor in the pathophysiology of various inflammatory airway diseases. Studies on an immortalized human bronchial epithelial cell line (16HBE) have demonstrated that procaterol exerts protective effects against oxidative stress induced by hydrogen peroxide (H2O2). scilit.comnih.gov Exposure of these cells to H2O2 resulted in significantly reduced cell viability, increased apoptosis, and elevated levels of malondialdehyde (a marker of lipid peroxidation) and reactive oxygen species. researchgate.netnih.gov

Pretreatment with procaterol in concentrations ranging from 25 to 200 nM was able to counteract these detrimental effects in a dose-dependent manner. scilit.comnih.gov The protective mechanism may involve the indirect inhibition of the nuclear factor kappa-B (NF-κB) pathway, which is activated by H2O2. nih.gov By virtue of its antioxidant capabilities, procaterol can mitigate the activation of this pro-inflammatory pathway. nih.gov

Table 2: Protective Effects of Procaterol Pretreatment on H₂O₂-Induced Oxidative Stress in 16HBE Cells

| Parameter | H₂O₂ Exposure (Model) | Procaterol (25-200 nM) + H₂O₂ |

|---|---|---|

| Cell Viability | ~50% reduction | Dose-dependent increase |

| Apoptosis | Significantly increased | Dose-dependent reduction |

| Malondialdehyde (MDA) | Elevated levels | Dose-dependent reduction |

Inhibition of Lung Fibroblast Migration

The migration of fibroblasts is a critical process in tissue remodeling and fibrosis, which are pathological features of chronic airway diseases. Research has shown that procaterol can inhibit the migration of human lung fibroblasts. nih.gov In a study using human fetal lung fibroblasts (HFL-1), procaterol demonstrated a concentration-dependent inhibitory effect on cell migration induced by human plasma fibronectin. nih.gov

A concentration of 10⁻⁸ M procaterol was sufficient to inhibit the migration of HFL-1 cells to 73.2% of the control level. nih.gov This inhibitory effect is mediated through the β2-receptor, as it was blocked by a specific β2-receptor inhibitor (ICI 181551) but not by a β1-receptor inhibitor. nih.gov The downstream signaling appears to involve the cyclic AMP-dependent protein kinase (PKA) pathway, as a PKA inhibitor also blocked the effect of procaterol. nih.gov These findings suggest that procaterol may play a role in modulating tissue remodeling processes by inhibiting the migration of lung fibroblasts. nih.gov

Novel Formulation and Drug Delivery Systems Research Preclinical Focus

Development of Sustained-Release Formulations

A significant challenge with inhaled hydrophilic drugs like procaterol (B1663013) hydrochloride is their rapid clearance from the lungs, which limits their duration of action. To address this, research has been directed towards developing sustained-release formulations that can prolong the drug's residence time at its site of action.

Liposomes have been investigated as a promising carrier system for the pulmonary delivery of procaterol hydrochloride. researchgate.netnih.gov These microscopic vesicles can encapsulate the drug, protect it from rapid clearance, and provide a sustained-release profile.

In a preclinical study, researchers developed a liposomal formulation to act as a sustained-release carrier for this compound. researchgate.netnih.gov The liposomes were prepared using a pH gradient (remote loading) method, which proved significantly more effective for encapsulating the hydrophilic drug than conventional hydration methods. researchgate.netnih.gov Using this technique, an encapsulation efficiency of over 60% was achieved. nih.gov

The composition of the liposomes was a critical factor in determining the drug's release rate. Various formulations with different lipids and cholesterol ratios were screened. researchgate.netnih.gov An in-vitro study demonstrated that a simplified formulation consisting of egg phosphatidylcholine (EPC) and cholesterol in an 8-to-1 ratio provided sustained release of this compound over several hours. nih.gov

Table 1: Characteristics of this compound Liposomal Formulation

| Parameter | Method/Composition | Result | Source |

|---|---|---|---|

| Preparation Method | pH Gradient (Remote Loading) | >60% Encapsulation Efficiency | nih.gov |

| Optimized Composition | Egg Phosphatidylcholine (EPC) / Cholesterol (8/1) | Achieved sustained drug release in vitro | nih.gov |

| In Vivo Lung Retention (Rats) | Pulmonary Administration | Greater drug remnants observed in the lungs compared to non-liposomal drug | nih.gov |

| Pharmacological Effect (Guinea Pigs) | Histamine-Induced Bronchoconstriction Model | Extended pharmacological effects observed for 120 minutes | nih.gov |

Subsequent in-vivo experiments involving pulmonary administration to rats showed that this EPC/cholesterol liposomal formulation led to greater remnants of procaterol in the lungs. nih.gov Furthermore, in a histamine-induced bronchoconstriction model in guinea pigs, the liposomal formulation demonstrated extended pharmacological effects for up to 120 minutes, indicating its potential as a controlled-release carrier for pulmonary administration. nih.gov

Design and Engineering of Advanced Inhalation Systems (e.g., Dry Powder Inhalers)

The efficacy of inhaled therapies heavily depends on the design of the delivery device and the physical properties of the drug particles. For Dry Powder Inhalers (DPIs), particle engineering is crucial to ensure that the drug can be effectively aerosolized and delivered to the deep lung. ijraset.com Most DPI formulations consist of micronized drug particles blended with larger carrier particles, such as lactose, to improve flow properties and aid in dispersion. ijraset.com

The manufacturing process for DPI particles is critical for controlling characteristics such as particle size, shape, and distribution, which in turn affect aerosol performance. monash.edu While conventional methods like crystallization and jet-milling are common, they can produce particles that are not always optimal for inhalation. monash.edu

To improve particle characteristics for this compound, a specific wet granulation method has been developed. google.com This process is designed to create particles with a uniform size distribution, which enhances the accuracy of dosing during the product sub-packaging process and can shorten the dissolving time before administration. google.com

The manufacturing process involves several key steps:

Sieving and Premixing: Excipients are sieved and then premixed. google.com

Wet Granulation: An aqueous solution of this compound and an aqueous solution of anhydrous citric acid are added to the premixed powder, followed by stirring and granulation to form wet granules. google.com

Drying: The wet granules are dried until the moisture content is below 1.0%. google.com

Size Stabilization: The dried particles are sieved through a screen to ensure a consistent size. google.com